![molecular formula C16H14BrCl2NO4S B2692327 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 339275-78-4](/img/structure/B2692327.png)
3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a bromophenyl group, a dichlorophenyl group, and a propanamide group . It’s likely that this compound has been synthesized for research purposes, as many similar compounds are often synthesized and studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromophenyl and dichlorophenyl groups are aromatic rings, which contribute to the stability of the molecule. The sulfonyl and propanamide groups are polar, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The aromatic rings could undergo electrophilic aromatic substitution , while the sulfonyl and propanamide groups could participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Research on similar compounds often focuses on their synthesis and the exploration of their structure-activity relationships, particularly in the context of developing new pharmaceuticals or materials. For instance, studies on sulfonamide derivatives and their antiandrogen or antimicrobial activities shed light on the potential medicinal chemistry applications of sulfonamide-containing compounds. These studies typically aim to elucidate the relationship between chemical structure and biological activity, guiding the development of more effective and selective agents for therapeutic or agricultural use (Tucker et al., 1988); (Limban et al., 2011).
Antipathogenic Activity
Compounds with sulfonamide moieties have been investigated for their antipathogenic activities, particularly against bacterial and fungal strains. The presence of specific halogen atoms on the phenyl substituent of the thiourea moiety has been correlated with significant antimicrobial properties, highlighting the potential of these compounds in addressing biofilm-associated infections and developing new antibacterial and antifungal agents (Limban et al., 2011).
Material Science Applications
In material science, research on related sulfone compounds focuses on their synthesis and applications in creating novel materials. For example, the development of star copolymers using reversible addition fragmentation chain transfer (RAFT) polymerization showcases the versatility of sulfone-containing compounds in engineering advanced materials with specific properties, such as hydrophilicity or chemical resistance, suitable for industrial applications (Bray et al., 2017).
Anticancer Research
Some sulfonamide derivatives have been evaluated for their potential anticancer effects, with studies investigating their ability to disrupt microtubule formation and induce apoptosis in cancer cells. This research avenue is crucial for discovering new therapeutic agents capable of targeting cancer cells specifically, offering hope for more effective treatments with reduced side effects (Liu et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO4S/c1-16(22,9-25(23,24)12-5-2-10(17)3-6-12)15(21)20-14-7-4-11(18)8-13(14)19/h2-8,22H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOWJYCJFEXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

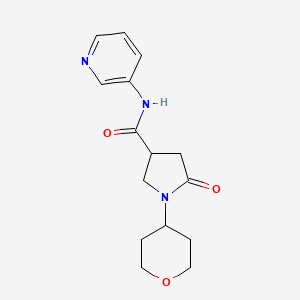
![3-chloro-N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692248.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2692250.png)

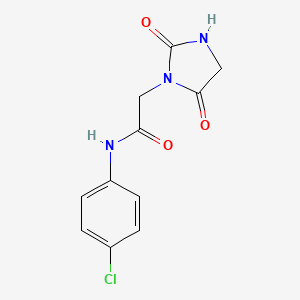

![Tert-butyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2692254.png)
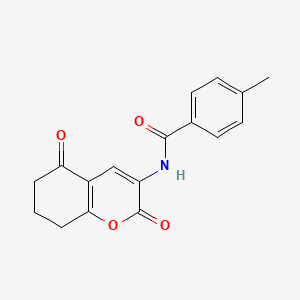
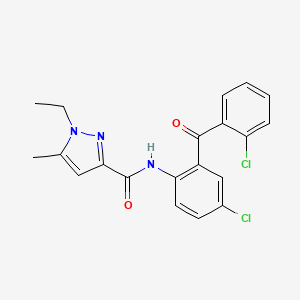
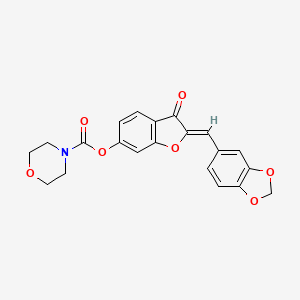
![4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692263.png)
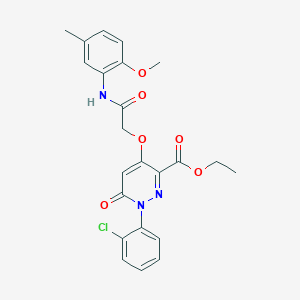

![2-(2-Chlorophenyl)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2692267.png)